

Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate*

Cat. No.: B1361754

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate**, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines its key physicochemical properties, a representative experimental protocol for its synthesis and characterization, and explores its potential role within the context of cancer therapy, a prominent area of investigation for isoxazole derivatives.

Core Physicochemical Data

The physical and chemical properties of **Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate** are summarized below. The melting point is a critical parameter for the identification and purity assessment of the compound.

Property	Value	Reference
Melting Point	82-83 °C	[cite:]
Molecular Formula	C13H13NO4	[cite:]
Molecular Weight	247.25 g/mol	[cite:]
Boiling Point	413.3±40.0 °C (Predicted)	
Density	1.182±0.06 g/cm3 (Predicted)	
CAS Number	376623-69-7	

Experimental Protocols

The following sections detail representative experimental procedures for the synthesis, purification, and melting point determination of **Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate**. These protocols are based on established methods for the synthesis of isoxazole derivatives.

Synthesis: 1,3-Dipolar Cycloaddition

A common and effective method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[1][2] The following is a representative protocol.

Materials:

- 4-Methoxybenzaldoxime
- N-Chlorosuccinimide (NCS)
- Ethyl propiolate
- Triethylamine (TEA)
- Dichloromethane (DCM)
- Anhydrous magnesium sulfate

- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- Generation of the Nitrile Oxide: In a round-bottom flask, dissolve 4-methoxybenzaldoxime in dichloromethane. Add N-Chlorosuccinimide portion-wise at 0 °C with stirring.
- After the addition is complete, add triethylamine dropwise to the reaction mixture at 0 °C. The formation of the corresponding hydroximoyl chloride and its subsequent in-situ conversion to the nitrile oxide will occur.
- Cycloaddition Reaction: To the solution containing the in-situ generated 4-methoxybenzonitrile oxide, add ethyl propiolate dropwise at room temperature.
- Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Purification: Recrystallization and Column Chromatography

The crude **Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate** can be purified by either recrystallization or column chromatography.

Re-crystallization Protocol:

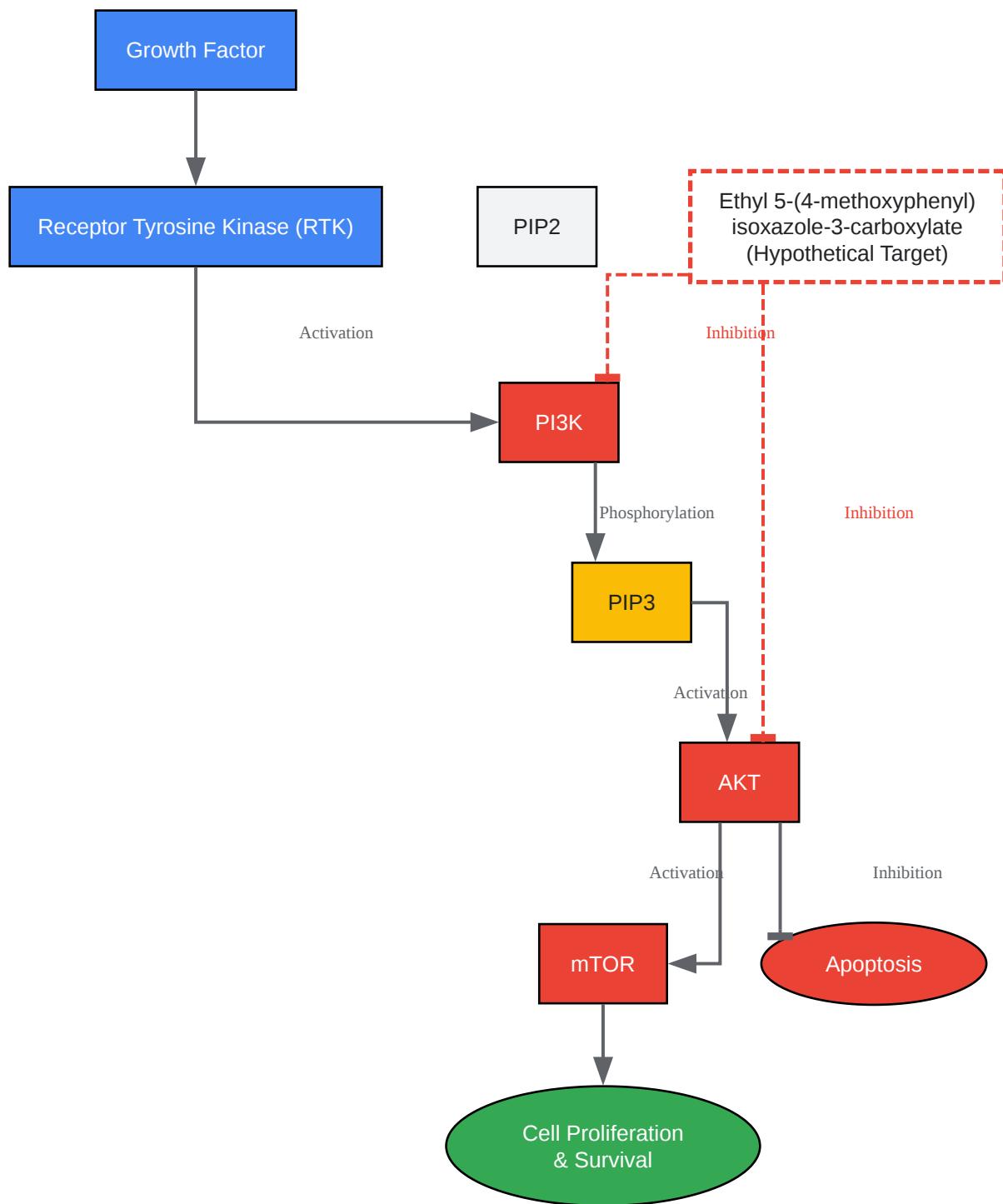
- Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol or a mixture of ethyl acetate and hexane).
- Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.
- Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[\[3\]](#)

Column Chromatography Protocol:

- Prepare a silica gel column using a slurry of silica in an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
- Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
- Elute the column with the chosen solvent system, collecting fractions.
- Monitor the fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified compound.[\[3\]](#)[\[4\]](#)

Characterization: Melting Point Determination

The melting point of the purified **Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate** is determined to assess its purity.

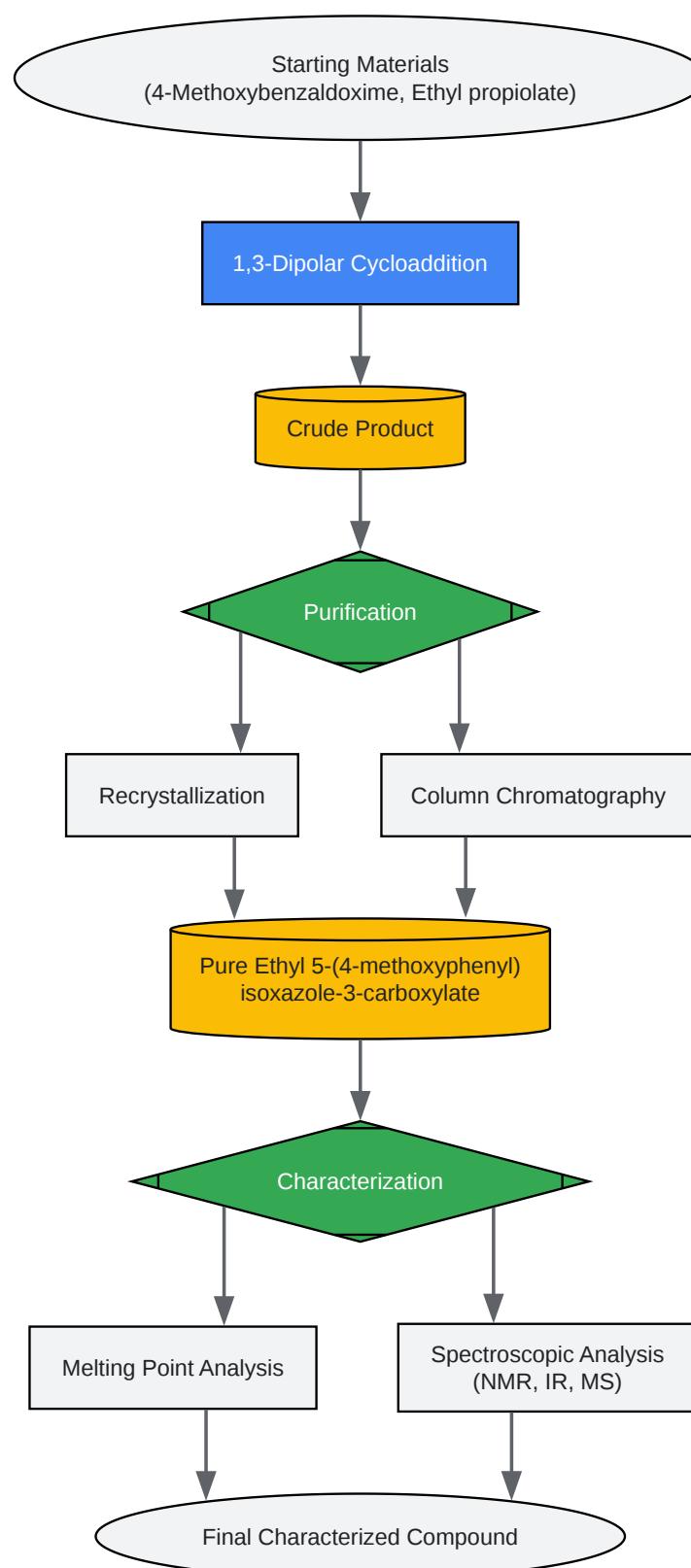

Procedure:

- Ensure the purified compound is a fine, dry powder.
- Pack a small amount of the powder into a capillary tube, sealed at one end, to a height of 2-3 mm.
- Place the capillary tube in a melting point apparatus.

- Heat the apparatus at a rate of approximately 10-15 °C per minute for a preliminary determination.
- For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 10-15 °C below the approximate melting point, and then reduce the heating rate to 1-2 °C per minute.
- Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). A sharp melting range (e.g., 1-2 °C) is indicative of a pure compound.

Potential Role in Drug Development: An Illustrative Signaling Pathway

Isoxazole derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.^{[5][6][7][8]} In the context of oncology, isoxazole-containing compounds have been investigated as inhibitors of various signaling pathways crucial for cancer cell proliferation and survival.^{[9][10]} One such critical pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in many cancers. The diagram below illustrates a hypothetical mechanism by which an isoxazole derivative could exert its anticancer effects by targeting this pathway.



[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway by an isoxazole derivative.

Experimental Workflow Visualization

The logical flow of synthesizing, purifying, and characterizing **Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate** is a critical aspect of its laboratory-scale production. The following diagram outlines this standard workflow.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and characterization of **Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. bpbs-us-e1.wpmucdn.com [bpbs-us-e1.wpmucdn.com]
- 5. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 9. espublisher.com [espublisher.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1361754#ethyl-5-4-methoxyphenyl-isoxazole-3-carboxylate-melting-point\]](https://www.benchchem.com/product/b1361754#ethyl-5-4-methoxyphenyl-isoxazole-3-carboxylate-melting-point)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com